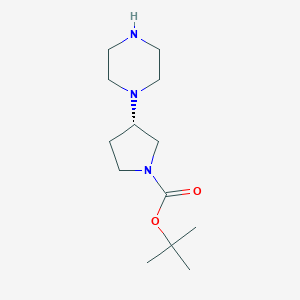

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate

Description

Overview of Piperazine-Pyrrolidine Hybrid Structures

Piperazine-pyrrolidine hybrids represent a critical class of bis-nitrogen heterocyclic compounds that combine the conformational flexibility of pyrrolidine with the hydrogen-bonding capacity of piperazine. These hybrids are characterized by a five-membered pyrrolidine ring fused or linked to a six-membered piperazine moiety, creating a three-dimensional (3D) pharmacophore space ideal for molecular interactions. The pyrrolidine ring contributes sp³-hybridized carbons and pseudorotational flexibility, while the piperazine group introduces basic nitrogen atoms capable of forming salt bridges or coordinating with biological targets.

Table 1: Key Structural Features of Piperazine-Pyrrolidine Hybrids

Such hybrids are widely utilized in drug discovery, particularly as kinase inhibitors, antimalarials, and antimicrobial agents. For example, derivatives like 7i and 7e in recent studies demonstrated nanomolar antiplasmodial activity by leveraging the synergistic effects of both rings.

Historical Development of Bis-nitrogen Heterocyclic Compounds

The synthesis of bis-nitrogen heterocycles dates to the early 20th century, but advancements accelerated with the rise of combinatorial chemistry in the 1990s. Piperazine-pyrrolidine hybrids emerged as lead-oriented scaffolds due to their compatibility with N-Boc α-lithiation-trapping reactions, enabling precise functionalization. Early methodologies focused on SN2 displacements (e.g., coupling piperazine with nitrohalopyridines), while modern routes employ transition metal-free aminations and flow chemistry.

A landmark development was Corey’s 1996 synthesis of HIV protease inhibitors via internal Mannich reactions, highlighting piperazine’s versatility. Recent innovations include stereoselective aza-Michael cyclizations using chiral catalysts to control pyrrolidine stereochemistry. These advances have yielded over 37 FDA-approved drugs containing piperazine or pyrrolidine motifs, including palbociclib and ribociclib.

Significance of the (S)-Stereochemistry in Pyrrolidine Derivatives

The (S)-configuration at the pyrrolidine C3 position in (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate profoundly influences its biological activity and target selectivity. Stereogenic centers in pyrrolidine derivatives dictate spatial orientation, affecting binding to enantioselective proteins like G protein-coupled receptors (GPCRs). For instance:

- Enantiomeric Selectivity : The (S)-enantiomer of compound 33 (a related antileishmanial agent) showed 56.32% in vivo efficacy, while the (R)-form was inactive.

- Conformational Locking : Substituents like tert-butoxycarbonyl (Boc) at C1 restrict pseudorotation, stabilizing the bioactive conformation.

Table 2: Impact of Stereochemistry on Pharmacological Properties

Nomenclature and Classification in Heterocyclic Chemistry

The systematic name This compound follows IUPAC guidelines:

- Parent Structure : Pyrrolidine (azolidine), a five-membered saturated nitrogen heterocycle.

- Substituents :

- 1-Carboxylate: A tert-butoxycarbonyl (Boc) group at position 1.

- 3-Piperazinyl: A piperazine moiety attached via position 3.

- Stereodescriptor : (S) denotes absolute configuration at C3.

Classification :

- Bis-heterocycle : Contains two nitrogen atoms across distinct rings (pyrrolidine and piperazine).

- Protected amine : The Boc group masks the pyrrolidine nitrogen, enhancing stability during synthesis.

Table 3: Nomenclature Breakdown

| Component | IUPAC Rule Application | Example |

|---|---|---|

| Parent Heterocycle | Lowest locants for substituents | Pyrrolidine (positions 1, 3) |

| Substituent Order | Alphabetical priority | Piperazin-1-yl before tert-butyl |

| Stereochemistry | Cahn-Ingold-Prelog priority | (S)-configuration at C3 |

Properties

IUPAC Name |

tert-butyl (3S)-3-piperazin-1-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNFKJFDUHUDTA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Boc Protection

The Boc group is typically introduced early to protect the pyrrolidine nitrogen. A representative route involves:

- Boc Protection of Pyrrolidine : Reacting pyrrolidine with di-tert-butyl dicarbonate in dichloromethane (DCM) and triethylamine at 10–40°C achieves near-quantitative Boc protection. For example, tert-butyl pyrrolidine-1-carboxylate is obtained in 91% yield under these conditions.

- Functionalization at C3 : Bromination or hydroxylation at the pyrrolidine C3 position precedes piperazine coupling. For instance, 3-bromo-pyrrolidine derivatives are prepared using phosphorus tribromide.

- Piperazine Coupling : Substituting the C3 substituent with piperazine employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. In one protocol, 3-bromo-Boc-pyrrolidine reacts with piperazine in toluene using palladium catalysts (e.g., Pd2(dba)3) and ligands (BINAP), yielding 55–70% of the coupled product.

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, DCM, triethylamine | 91% | |

| Piperazine coupling | Pd2(dba)3, BINAP, Cs2CO3, toluene, 100°C | 55% |

Direct Coupling Approaches

Alternative routes bypass intermediate functionalization by directly introducing piperazine during pyrrolidine synthesis:

- Reductive Amination : Reacting tert-butyl 3-oxopyrrolidine-1-carboxylate with piperazine and sodium cyanoborohydride (NaCNBH3) in methanol achieves 85% yield. Acetic acid catalyzes imine formation, while NaCNBH3 selectively reduces the intermediate.

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), 3-hydroxy-Boc-pyrrolidine couples with piperazine in tetrahydrofuran (THF), though yields are lower (65%).

Stereochemical Control

The (S)-configuration is introduced via:

- Chiral Pool Synthesis : Starting from L-proline, Boc protection followed by piperazine coupling preserves chirality. For example, L-proline methyl ester is Boc-protected and then treated with piperazine under Mitsunobu conditions.

- Chiral Resolution : Racemic mixtures are separated using chiral supercritical fluid chromatography (SFC). A figshare study achieved >99% enantiomeric excess (ee) for (S)-isomers using an AD-H column.

Reaction Optimization and Catalysis

Solvent and Catalyst Screening

Optimal conditions for piperazine coupling were identified through systematic screening (Table 1):

Table 1. Optimization of Piperazine Coupling Conditions

| Entry | Catalyst | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|

| 1 | NaCNBH3, AcOH | Methanol | 25 | 85% |

| 2 | NaCNBH3, AcOH | THF | 25 | 71% |

| 3 | NaBH4 | TFE | 25 | 63% |

Methanol outperformed THF and 2,2,2-trifluoroethanol (TFE) due to better solubility of intermediates.

Acid/Base Mediated Deprotection

Boc removal is critical for downstream functionalization. Hydrochloric acid (4M HCl in ethyl acetate) cleaves the Boc group quantitatively within 12 hours. Alternatively, trifluoroacetic acid (TFA) in DCM achieves deprotection in 2 hours but requires neutralization with aqueous bicarbonate.

Analytical Characterization

1H NMR and LC-MS are standard for confirming structure and enantiopurity:

- 1H NMR (DMSO-d6) : Key signals include δ 1.38 (s, Boc CH3), 3.40–3.60 (m, piperazine N-CH2), and 4.20–4.50 (m, pyrrolidine CH-N).

- Chiral HPLC : Retention times differentiate (S)- and (R)-enantiomers, with the (S)-form eluting earlier on AD-H columns.

Applications in Drug Discovery

This compound is a precursor to kinase inhibitors (e.g., JAK2/STAT3 inhibitors) and serotonin receptor modulators. Derivatives like (S)-N-methyl-1-(6-methyl-4-(trifluoromethyl)pyridin-2-yl)-5-oxo-N-(m-tolyl)pyrrolidine-2-carboxamide show nanomolar IC50 values in biochemical assays.

Comparative Analysis of Synthetic Routes

Table 2. Route Efficiency Comparison

| Method | Steps | Overall Yield | Stereochemical Outcome |

|---|---|---|---|

| Stepwise Boc protection | 3 | 45% | Requires resolution |

| Reductive amination | 2 | 72% | Retains chirality |

| Mitsunobu reaction | 2 | 65% | Racemic mixture |

Reductive amination offers the best balance of yield and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Medicinal Chemistry

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate has been studied for its potential as a pharmacological agent due to its ability to act on various receptors in the central nervous system.

- Vasopressin Receptor Modulation : Research indicates that derivatives of this compound can selectively modulate vasopressin receptors, particularly V1a receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior . This selectivity is crucial for minimizing side effects associated with non-selective receptor antagonism.

Neuropharmacology

The compound's structure allows it to penetrate the blood-brain barrier effectively, making it a candidate for treating neurological disorders.

- Cognitive Enhancement : Studies have shown that compounds similar to this compound can enhance cognitive function in animal models, suggesting potential applications in treating conditions like Alzheimer's disease and other forms of dementia .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules.

- Building Block for Drug Development : Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing novel pharmacophores that may exhibit improved efficacy and safety profiles compared to existing drugs .

Case Study 1: Vasopressin Receptor Antagonists

A study published in the Journal of Medicinal Chemistry explored the development of selective vasopressin V1a receptor antagonists derived from this compound. The researchers synthesized several analogs and evaluated their binding affinities and selectivities, demonstrating that modifications to the piperazine ring significantly influenced receptor interactions and biological activity .

Case Study 2: Cognitive Enhancement

In a neuropharmacological study, researchers administered this compound derivatives to mice subjected to memory impairment models. The results indicated significant improvements in memory retention and cognitive performance, supporting the compound's potential as a therapeutic agent for cognitive disorders .

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, stereochemistry, and heterocyclic frameworks. Key comparisons are outlined below:

Substituent Variations

(R)-Tert-butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate :

This analog replaces the pyrrolidine ring with a piperidine core and introduces a fused imidazo-pyrrolo-pyrazine heterocycle at the 3-position. The (R)-configuration and bulkier substituent reduce solubility in polar solvents compared to the target compound, as evidenced by its synthesis requiring mercury(II) trifluoroacetate-mediated cyclization .- (S)-Tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate: Here, the piperazine group is substituted with a nitro-pyridinylamino moiety. The nitro group increases electron-withdrawing effects, lowering the pKa of the adjacent amino group and altering reactivity in nucleophilic substitution reactions.

Stereochemical Differences

- (R)-Enantiomers :

The (R)-configured analogs (e.g., the piperidine derivative in ) often show divergent binding affinities to chiral biological targets. For instance, (R)-forms may exhibit reduced inhibitory activity against serotonin receptors compared to (S)-isomers, as observed in related CNS drug candidates.

Heterocyclic Framework Modifications

- Piperidine vs.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis avoids toxic reagents like mercury(II) salts, unlike its piperidine analog in , making it more environmentally and industrially viable.

- Biological Relevance : Piperazine-containing derivatives generally exhibit superior binding to G-protein-coupled receptors (GPCRs) compared to nitropyridine analogs, as seen in antipsychotic drug candidates .

- Solubility and Bioavailability : The (S)-configured pyrrolidine core enhances membrane permeability relative to six-membered ring analogs, a critical factor in CNS drug design.

Biological Activity

(S)-Tert-butyl 3-(piperazin-1-YL)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₃H₂₅N₃O₂

- Molecular Weight : 255.357 g/mol

- CAS Number : 1010446-31-7

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 354.3 ± 37.0 °C at 760 mmHg

- Flash Point : 168.1 ± 26.5 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N₃O₂ |

| Molecular Weight | 255.357 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 354.3 ± 37.0 °C |

| Flash Point | 168.1 ± 26.5 °C |

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features, which include a piperazine ring known for its diverse pharmacological properties.

Research indicates that compounds containing piperazine moieties can interact with various biological targets, including:

- Receptor Inhibition : Piperazine derivatives have been found to act as inhibitors of certain receptors and enzymes, contributing to their therapeutic effects.

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antibacterial properties by targeting bacterial topoisomerases, crucial for DNA replication and repair processes .

Case Studies and Research Findings

- Antibacterial Activity : A recent study highlighted the effectiveness of piperazine-containing compounds against bacterial strains, demonstrating dual inhibition of DNA gyrase and topoisomerase IV from Escherichia coli. The compound showed promising antibacterial activity, supporting further exploration in drug development .

- Kinase Inhibition : The piperazine moiety in various compounds has been linked to selective inhibition of kinases such as CDK4/6, which are implicated in cancer progression. This selectivity is attributed to the interaction of the piperazine ring with specific regions of the kinase structure, enhancing therapeutic potential against tumors .

- Synthetic Approaches : Various synthetic routes have been developed for creating piperazine derivatives, including this compound. These methods often involve multi-step reactions starting from readily available precursors, highlighting the compound's accessibility for research and development purposes .

Future Directions

Given its structural characteristics and preliminary findings regarding biological activity, this compound warrants further investigation. Potential areas for future research include:

- Expanded Pharmacological Profiling : Comprehensive studies on its interactions with various biological targets could elucidate additional therapeutic applications.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy in treating specific diseases.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to enhance potency and selectivity.

Q & A

Q. What are the optimized synthetic routes for (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves multi-step reactions starting with tert-butyl-protected pyrrolidine derivatives. Key steps include:

- Amination : Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions. For example, tert-butyl 3-aminomethylpyrrolidine-1-carboxylate may react with piperazine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF .

- Stereochemical Control : Chiral resolution or asymmetric catalysis (e.g., using chiral auxiliaries or enantioselective catalysts) ensures the (S)-configuration. Reaction temperature (0–20°C) and catalysts like DMAP can influence enantiomeric excess .

- Deprotection : Removal of the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification .

Q. How is the compound characterized structurally, and what analytical methods validate its purity?

- Structural Confirmation : X-ray crystallography or NMR (¹H/¹³C) confirms the stereochemistry and connectivity. Key NMR signals include the tert-butyl group (δ ~1.4 ppm) and pyrrolidine/piperazine protons (δ 2.5–3.5 ppm) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS quantifies impurities. Purity >95% is typical for research-grade material, validated via COA (Certificate of Analysis) .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis, and how can reaction scalability be improved?

Low yields often arise from steric hindrance at the pyrrolidine C3 position or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Switching from polar aprotic solvents (DMF) to less viscous alternatives (THF) improves reaction kinetics .

- Catalyst Screening : Chiral ligands like BINAP or Josiphos enhance enantioselectivity in asymmetric amination .

- Flow Chemistry : Continuous flow reactors reduce batch-to-batch variability and improve scalability for multi-gram synthesis .

Q. How does the compound’s structure influence its biological activity, particularly in enzyme inhibition or receptor binding?

The tert-butyl group enhances lipophilicity, aiding membrane permeability, while the piperazine moiety provides hydrogen-bonding sites for target engagement. Key structure-activity relationship (SAR) findings include:

- Piperazine Modifications : N-methylation reduces basicity, altering binding to GPCRs or kinases .

- Pyrrolidine Rigidity : Conformational constraints from the pyrrolidine ring improve selectivity for serotonin receptors over off-targets .

- Halogen Effects : Analogues with bromine/iodine substituents show enhanced potency in kinase inhibition assays due to hydrophobic interactions .

Q. How should researchers resolve contradictions in reported toxicity or stability data for this compound?

Discrepancies in toxicity profiles (e.g., LD₅₀ values) or stability under acidic conditions may arise from:

- Impurity Variability : Trace solvents (e.g., DMF residues) or byproducts (e.g., deprotected amines) can skew results. Use LC-MS to identify contaminants .

- pH-Dependent Degradation : Stability studies in buffers (pH 1–10) reveal degradation pathways. For example, the tert-butyl group hydrolyzes rapidly in strong acids (pH < 2) .

- Species-Specific Toxicity : Cross-validate in vitro (HEK293 cells) and in vivo (rodent) models to assess translational relevance .

Methodological Considerations

Q. What protocols are recommended for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands) quantify affinity (Kᵢ) for receptors like dopamine D3 or μ-opioid receptors .

- Enzyme Inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) measure IC₅₀ values under physiological pH and temperature .

- Cellular Uptake : LC-MS/MS tracks intracellular concentrations in HEK293 or HeLa cells over time .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

- Prodrug Strategies : Esterification of the carboxylate group enhances oral bioavailability .

- Metabolic Stability : Introduce fluorine atoms at metabolically labile positions (e.g., para to piperazine) to block CYP450-mediated oxidation .

- Solubility Enhancement : PEGylation or co-crystallization with cyclodextrins improves aqueous solubility .

Safety and Handling

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use respiratory protection if handling powders .

- Waste Disposal : Neutralize with 1M NaOH before incineration to avoid releasing acidic vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.